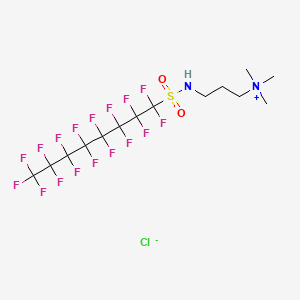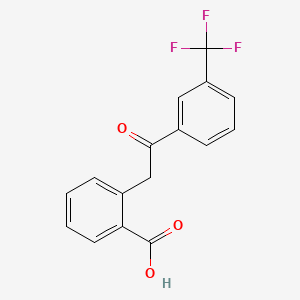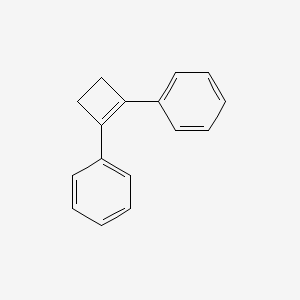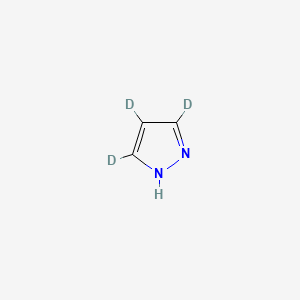
3-Methoxyphenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenyl methylcarbamate is an organocarbamate compound with the molecular formula C9H11NO3. It is primarily known for its use as an insecticide, specifically as an inhibitor of fly brain cholinesterase . The compound is characterized by its ability to interfere with the nervous system of insects, making it an effective pest control agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl methylcarbamate can be synthesized through the reaction of carbamic acid, bromomethyl-, (3-methoxyphenyl)methyl ester with appropriate reagents . One common method involves the use of p-methoxybenzamide, N-bromosuccinimide (NBS), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use as an insecticide.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxyphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Methoxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its effects on cholinesterase enzymes, providing insights into enzyme inhibition mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the development of insecticide-based treatments for parasitic infections.
Industry: Beyond its use as an insecticide, it is employed in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The primary mechanism of action of 3-Methoxyphenyl methylcarbamate involves the inhibition of cholinesterase enzymes in the nervous system of insects. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, ultimately causing paralysis and death of the insect.
Comparaison Avec Des Composés Similaires
- Methyl N-(3-methoxyphenyl)carbamate
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
Comparison: 3-Methoxyphenyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity as an insecticide, making it a valuable compound for targeted pest control applications.
Propriétés
Numéro CAS |
3938-28-1 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(3-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
Clé InChI |
QHZWXMFBIJJCEB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


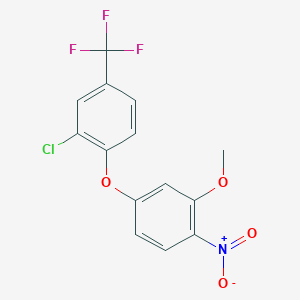
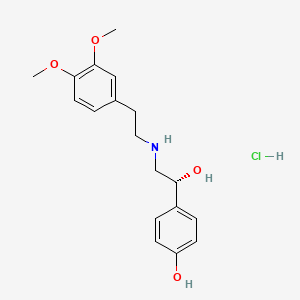
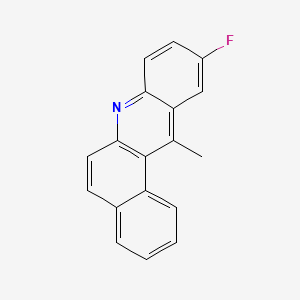
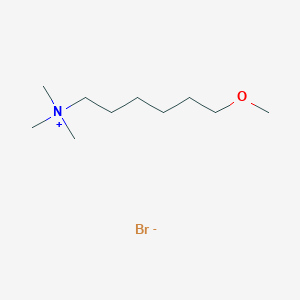
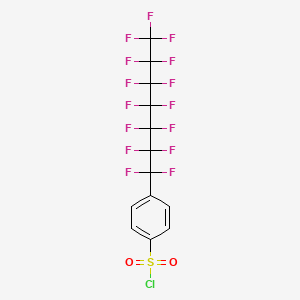
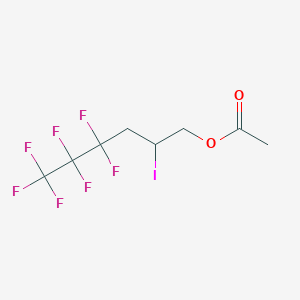
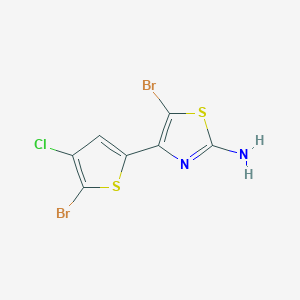
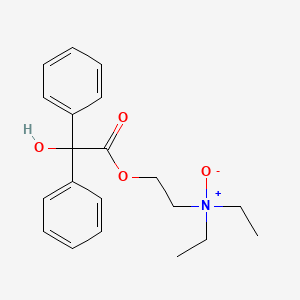
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)

